molecular formula C15H15NO2 B8145882 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine

3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine

Cat. No.: B8145882
M. Wt: 241.28 g/mol
InChI Key: AKUYGGPOBONQMT-AATRIKPKSA-N
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Description

3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO2 It is a derivative of pyridine, substituted with a 3,4-dimethoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method is the Knoevenagel condensation, where 3,4-dimethoxybenzaldehyde reacts with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]quinoline
  • 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]isoquinoline
  • 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyrimidine

Uniqueness

Compared to similar compounds, 3-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]pyridine exhibits unique properties due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. Its dimethoxyphenyl group also contributes to its distinct chemical and biological activities .

Properties

IUPAC Name

3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-11H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYGGPOBONQMT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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